molecular formula C22H22O4 B3980369 6-(biphenyl-4-ylcarbonyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione

6-(biphenyl-4-ylcarbonyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione

Cat. No.: B3980369
M. Wt: 350.4 g/mol
InChI Key: KJEMTHZANJALHC-UHFFFAOYSA-N
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Description

6-(biphenyl-4-ylcarbonyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione is a complex organic compound with a unique structure that combines a biphenyl group with a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(biphenyl-4-ylcarbonyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione typically involves the reaction of biphenyl-4-carbonyl chloride with a suitable pyran derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-(biphenyl-4-ylcarbonyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the biphenyl ring, leading to a diverse range of derivatives .

Scientific Research Applications

6-(biphenyl-4-ylcarbonyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(biphenyl-4-ylcarbonyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione involves its interaction with specific molecular targets. The biphenyl group can engage in π-π stacking interactions, while the carbonyl and pyran moieties can participate in hydrogen bonding and other non-covalent interactions. These interactions influence the compound’s binding affinity and selectivity towards its targets, thereby modulating its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(biphenyl-4-ylcarbonyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione is unique due to its combination of a biphenyl group with a pyran ring, providing a distinct set of chemical and physical properties. This uniqueness allows for its application in diverse fields, from organic synthesis to materials science .

Properties

IUPAC Name

3,3,5,5-tetramethyl-6-(4-phenylbenzoyl)oxane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O4/c1-21(2)18(26-20(25)22(3,4)19(21)24)17(23)16-12-10-15(11-13-16)14-8-6-5-7-9-14/h5-13,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEMTHZANJALHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OC(=O)C(C1=O)(C)C)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(biphenyl-4-ylcarbonyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione
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6-(biphenyl-4-ylcarbonyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione

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